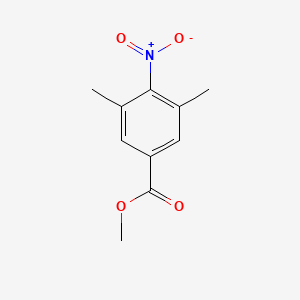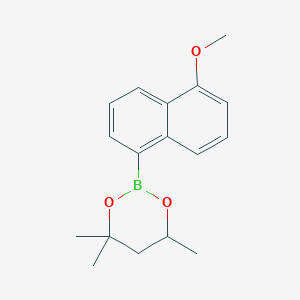![molecular formula C19H20BF3O3 B6323723 2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-66-7](/img/structure/B6323723.png)
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, commonly known as 2-BTFMP, is a boron-containing organic compound first synthesized in 2019. It is an important research tool in the field of organic chemistry due to its unique properties. The compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of 2-BTFMP is not fully understood. It is believed that the compound binds to the target molecule and forms a covalent bond with it. This covalent bond is then broken, allowing the target molecule to be modified or activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BTFMP are not yet fully understood. However, studies have shown that the compound has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, the compound has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-BTFMP has several advantages for laboratory experiments. The compound is relatively stable and has a low toxicity profile. It is also easy to synthesize and purify, and can be stored in a sealed container for extended periods of time. The main limitation of the compound is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
The potential applications of 2-BTFMP are still being explored. Future research could focus on exploring the compound’s potential as an inhibitor of enzymes involved in drug metabolism, as well as its potential anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, further research could explore the compound’s potential use in the synthesis of boron-containing polymers and its potential applications in the fields of biochemistry, pharmacology, and material science. Finally, research could be done to improve the compound’s solubility in organic solvents, which would make it easier to use in laboratory experiments.
Méthodes De Synthèse
2-BTFMP can be synthesized from the reaction of 2-amino-5-(trifluoromethyl)phenol and 2-chloro-2-methylpropane in the presence of a base catalyst. The reaction is carried out in a sealed tube at room temperature and pressure. The reaction yields a white, crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-BTFMP has been studied for its potential applications in the fields of biochemistry, pharmacology, and material science. In biochemistry, the compound has been used as a reagent in the synthesis of boronic acid derivatives, which are important building blocks for many biologically active compounds. In pharmacology, the compound has been used to study the interactions between drugs and their target molecules. In material science, the compound has been used as a reagent in the synthesis of boron-containing polymers.
Propriétés
IUPAC Name |
5,5-dimethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)16-10-15(19(21,22)23)8-9-17(16)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVFRZKIMZYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
